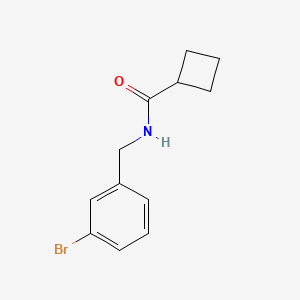
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
The mechanism of action of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide varies depending on its application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. As a metal complex ligand, it coordinates with the metal ion to form a stable complex that can be used for catalytic or biological applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide have been investigated in various studies. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
实验室实验的优点和局限性
The advantages of using 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments include its ease of synthesis, stability, and versatility in different applications. However, its limitations include its potential toxicity and the need for further investigation into its safety and efficacy.
未来方向
There are several potential future directions for the study of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide. These include the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods, and the exploration of its applications in different scientific fields. Additionally, further studies are needed to elucidate its mechanism of action and its safety and efficacy in different applications.
Conclusion:
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into its potential as a therapeutic agent and its safety and efficacy in different applications is warranted.
合成方法
The synthesis of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-methylbenzenesulfonyl chloride with 4-methylbenzenamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has been investigated for its potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and urease. Additionally, it has been investigated for its potential as an anticancer agent and as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)16-19(17,18)11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMURPUOUQUCZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4878952.png)
![N-[1-(1-adamantyl)propyl]-3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4878973.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4878977.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4878985.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4878989.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4878991.png)
![3-(4-chlorophenyl)-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4879014.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4879022.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B4879024.png)
![3-(4-chlorobenzyl)-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4879032.png)
![4-({[3-(dimethylamino)propyl]amino}methylene)-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879041.png)